molecular formula C9H9F2NO2 B2719530 3-Amino-5-(difluoromethyl)-4-methylbenzoic acid CAS No. 2248380-57-4

3-Amino-5-(difluoromethyl)-4-methylbenzoic acid

Cat. No.: B2719530
CAS No.: 2248380-57-4
M. Wt: 201.173
InChI Key: GQVJRVUDRQSSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(difluoromethyl)-4-methylbenzoic acid is an organic compound with the molecular formula C9H9F2NO2. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a carboxylic acid group attached to a benzene ring. It is a derivative of benzoic acid and is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(difluoromethyl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the difluoromethyl group through a halogen exchange reaction followed by the introduction of the amino group via nucleophilic substitution. The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reagents are often employed to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(difluoromethyl)-4-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitrobenzoic acids, alcohol derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-(difluoromethyl)-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-5-(difluoromethyl)-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 2-Amino-5-methylbenzoic acid
  • 3,5-Diaminobenzoic acid

Uniqueness

3-Amino-5-(difluoromethyl)-4-methylbenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring enhanced membrane permeability and stability under various conditions.

Properties

IUPAC Name

3-amino-5-(difluoromethyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-4-6(8(10)11)2-5(9(13)14)3-7(4)12/h2-3,8H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVJRVUDRQSSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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